molecular formula C24H24N4O4 B2951175 N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-53-5

N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

カタログ番号: B2951175
CAS番号: 941876-53-5
分子量: 432.48
InChIキー: QCOBFLUSUNMSKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by dual 4-ethoxyphenyl substituents and an acetamide linkage. The ethoxy groups (-OCH₂CH₃) enhance lipophilicity and may influence metabolic stability, while the pyrazolo[1,5-a]pyrazine core provides a planar heterocyclic structure conducive to π-π stacking interactions. Though exact molecular data for this compound is unavailable in the provided evidence, analogs suggest a molecular formula approximating C₂₃H₂₂N₄O₄ and a molecular weight near 434.45 g/mol .

特性

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-3-31-19-9-5-17(6-10-19)21-15-22-24(30)27(13-14-28(22)26-21)16-23(29)25-18-7-11-20(12-8-18)32-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOBFLUSUNMSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC25H26N4O4
Molecular Weight446.51 g/mol
LogP2.1224
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area66.929 Ų

N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibits several biological activities, primarily through its interaction with specific molecular targets. The structure suggests potential inhibitory effects on various enzymes and pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with a similar oxopyrazolo structure show significant inhibitory activity against enzymes such as tyrosinase, which is crucial for melanin production. This inhibition can lead to applications in skin lightening and treatment of hyperpigmentation disorders.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibits antimicrobial properties against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, treatment of B16F10 melanoma cells with the compound resulted in reduced cell viability and increased markers of apoptosis after 48 hours of exposure.
  • Tyrosinase Inhibition : The compound's structural similarity to known tyrosinase inhibitors suggests it may effectively inhibit this enzyme. IC50 values for related compounds have been reported in the range of 14.33 ± 1.63 μM, demonstrating strong inhibitory potency .

Case Study 1: Anticancer Activity in B16F10 Cells

A study examined the effects of the compound on B16F10 melanoma cells. Cells were treated with varying concentrations (0, 1, 2, and 5 μM) for 48 and 72 hours. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Tyrosinase Inhibition

Another study focused on the tyrosinase inhibition properties of related compounds. The presence of hydroxyl groups significantly enhanced inhibitory activity compared to methoxy groups. This finding suggests that modifications to the compound's structure could optimize its effectiveness as a skin-lightening agent .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several pyrazolo[1,5-a]pyrazine and pyrimidine derivatives, differing primarily in substituents on the aromatic rings and acetamide side chains. Key analogs include:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight logP/logD Hydrogen Bond Donors/Acceptors Key Features
Target Compound Dual 4-ethoxyphenyl ~434.45 ~3.5 (estimated) 1 / 6 High lipophilicity, potential tautomerism
G419-0349 4-Chlorophenyl, 4-ethoxyphenyl 422.87 3.50 1 / 6 Chlorine increases electronegativity, logSw = -4.03
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide 4-Chlorobenzyl, phenyl 418.87 (calc.) N/A 1 / 5 Bulky benzyl group reduces solubility
2-[2-(1,3-Benzodioxol-5-yl)-4-oxo...acetamide Benzodioxolyl, 4-Cl-3-CF₃-phenyl ~521.89 (calc.) >4.0 (estimated) 1 / 7 CF₃ enhances metabolic resistance
F-DPA 4-Fluorophenyl, diethyl acetamide 384.41 ~3.5 0 / 6 Radioligand for CNS targets

Key Observations:

Substituent Effects: Ethoxy vs. Benzodioxol and CF₃: The benzodioxol group in introduces electron-rich regions, while the trifluoromethyl group improves lipophilicity and metabolic stability .

Acetamide Modifications: Benzyl vs. Aryl: Substituting the aryl group with a benzyl moiety () introduces steric bulk, which may hinder membrane permeability . Diethyl Acetamide: F-DPA’s diethyl group eliminates hydrogen bond donors, favoring blood-brain barrier penetration .

Core Heterocycle Variations :

  • Pyrazolo[1,5-a]pyrazine derivatives (e.g., ) exhibit planar structures ideal for stacking interactions, whereas pyrazolo[3,4-d]pyrimidines () offer additional nitrogen atoms for hydrogen bonding .

Pharmacological and Industrial Relevance

  • CNS Targeting : F-DPA () demonstrates affinity for translocator protein (TSPO), indicating possible neuroimaging or therapeutic uses for related compounds .
  • Agrochemical Potential: Pyrazolo[1,5-a]pyrimidine derivatives in show herbicidal and fungicidal activity, hinting at agrochemical applications for ethoxyphenyl-substituted analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。